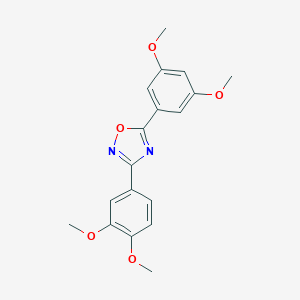![molecular formula C29H27BrClNO6 B301938 (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301938.png)
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BRD3308, is a novel small molecule inhibitor that has been developed for its potential in treating cancer.
Mecanismo De Acción
The mechanism of action of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in cancer development and progression. By inhibiting BET proteins, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to induce a range of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of cell cycle progression. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential in preventing cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for BET proteins, which allows for the targeted inhibition of these proteins. However, one limitation is that the optimal concentration and exposure time of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may vary depending on the cell type and experimental conditions.
Direcciones Futuras
For research on (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid include investigating its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to determine the optimal dosing and treatment schedule for (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in clinical trials. Finally, the development of more potent and selective BET inhibitors may lead to the discovery of more effective cancer treatments.
Métodos De Síntesis
The synthesis of (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps, including the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxyphenylacetic acid, followed by the reaction of the resulting intermediate with 10,11-dihydro-5H-dibenzo[b,f]azepine-5,8-dione. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may be a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C29H27BrClNO6 |
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
2-[9-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H27BrClNO6/c1-37-24-13-17(12-19(31)29(24)38-15-16-8-10-18(30)11-9-16)26-27-20(4-2-6-22(27)33)32(14-25(35)36)21-5-3-7-23(34)28(21)26/h8-13,26H,2-7,14-15H2,1H3,(H,35,36) |
Clave InChI |
XDXVSYJEDLJJNS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
SMILES canónico |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Cl)OCC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)


![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)